

Potential off-target effects of Zagociguat in preclinical models

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Compound of Interest

Compound Name: Zagociguat

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Zagociguat Preclinical Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **Zagociguat** in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Zagociguat**?

A1: **Zagociguat** is a central nervous system (CNS)-penetrant soluble guanylate cyclase (sGC) stimulator.^{[1][2][3][4]} It acts as a positive allosteric modulator of sGC, enhancing the enzyme's sensitivity to its endogenous ligand, nitric oxide (NO).^[1] This results in increased production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation, neuronal function, and mitochondrial biogenesis.^{[5][6][7][8]}

Q2: Are there any known off-target binding interactions for **Zagociguat**?

A2: Based on the available preclinical and early-phase clinical data, **Zagociguat** is described as a stimulator of sGC.^{[1][3]} Specific off-target binding profiles from comprehensive screening panels are not detailed in the provided literature. The observed physiological effects are largely consistent with the on-target stimulation of the NO-sGC-cGMP pathway.^{[1][9]}

Q3: We are observing a significant drop in blood pressure in our animal models. Is this an expected effect?

A3: Yes, a modest reduction in blood pressure is an expected pharmacodynamic effect of **Zagociguat**.^{[1][9]} This is a direct consequence of sGC stimulation, leading to cGMP-mediated vasodilation.^[7] In a first-in-human study, **Zagociguat** induced a mean systolic blood pressure reduction of up to 6.1 mmHg and a mean diastolic reduction of up to 7.5 mmHg.^[1] If the observed hypotension is more severe than anticipated, it may be necessary to adjust the dosage or consider the anxiolytic and sedative state of the animal, which can influence blood pressure.

Q4: Our protocol involves measuring tissue lactate levels, and we've seen an unexpected increase after **Zagociguat** treatment in our complex I-deficient model. Is this a known off-target effect?

A4: This is a critical observation that has been documented in preclinical zebrafish models of mitochondrial disease. In complex I-deficient models that showed improved swimming activity with **Zagociguat**, tissue lactate levels were observed to increase by 75%-100%.^[2] This is not considered a typical off-target effect but rather a complex on-target or downstream physiological response. It is hypothesized that by improving overall cellular function and activity, **Zagociguat** may lead to a temporary increase in glycolysis and subsequent lactate production in cells with compromised respiratory chain function. Further investigation into the metabolic state of the specific model is warranted.

Q5: What is the evidence for **Zagociguat**'s penetration of the central nervous system?

A5: CNS penetration has been confirmed in both preclinical and human studies. In vivo experiments in rodents demonstrated increased cGMP concentrations in the cerebrospinal fluid (CSF).^[1] In a first-in-human trial, the mean CSF/free plasma concentration ratio was 0.43.^[1] A subsequent study in healthy elderly participants found a similar CSF/free plasma concentration ratio of 0.45.^{[3][9]}

Troubleshooting Guides

Issue 1: Inconsistent Neuromuscular Phenotype Rescue in Zebrafish Models

- Problem: Variability in the rescue of neuromuscular dysfunction (e.g., touch-evoked escape response, swimming activity) in primary mitochondrial disease (PMD) zebrafish models.
- Possible Causes & Solutions:
 - Compound Concentration: **Zagociguat** has shown efficacy in the 10-100 nM range in zebrafish models.[2] Ensure that the final concentration in the water is accurate and stable over the treatment period. Prepare fresh solutions daily.
 - Model-Specific Effects: The therapeutic benefit of **Zagociguat** may vary depending on the specific genetic or pharmacologic model of PMD.[2] The underlying pathophysiology of the model (e.g., specific respiratory chain complex affected) could influence the response. It is crucial to run parallel control experiments and consider the specific genetic background of the animals.
 - Stressor Application: If an acute stressor (e.g., a respiratory chain inhibitor) is used to induce a phenotype, the timing and concentration of the stressor relative to **Zagociguat** administration are critical. Optimize the timing of **Zagociguat** pre-treatment to ensure the compound is bioavailable before the stressor is applied.

Issue 2: Managing Hemodynamic Effects in Rodent Studies

- Problem: Significant hypotension is confounding the results of behavioral or cognitive assessments in mice or rats.
- Possible Causes & Solutions:
 - Dose Selection: The hypotensive effect is dose-dependent.[7] Consider performing a dose-response study to identify the minimal effective dose for the desired CNS effect with the least impact on systemic blood pressure.
 - Acclimatization: Ensure animals are thoroughly acclimatized to the experimental procedures and environment to minimize stress-induced fluctuations in blood pressure.
 - Continuous Monitoring: If feasible, use telemetry to continuously monitor blood pressure and heart rate to better understand the time course of the hemodynamic effects relative to dosing and behavioral testing.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of **Zagociguat** in Humans

Parameter	Value	Study Population	Source
Mean Terminal Half-life	52.8 - 67.1 hours	Healthy Adults	[1]
Median Time to Max. Concentration	0.8 - 5 hours	Healthy Adults	[1]
Mean CSF/Free Plasma Ratio	0.43	Healthy Adults	[1]
Mean CSF/Free Plasma Ratio	0.45 (SD 0.092)	Healthy Elderly	[3][9]

Table 2: Pharmacodynamic Effects of **Zagociguat** in Preclinical and Clinical Studies

Effect	Model/Population	Observation	Concentration/Dose	Source
Neuromuscular Protection	Zebrafish PMD Models	Significant protection from dysfunction	10-100 nM	[2]
Tissue Lactate Levels	Complex I-deficient Zebrafish	75-100% Increase	Not Specified	[2]
Systolic Blood Pressure	Healthy Adults	Up to 6.1 mmHg reduction	0.3 - 50 mg (single dose)	[1]
Diastolic Blood Pressure	Healthy Adults	Up to 7.5 mmHg reduction	0.3 - 50 mg (single dose)	[1]

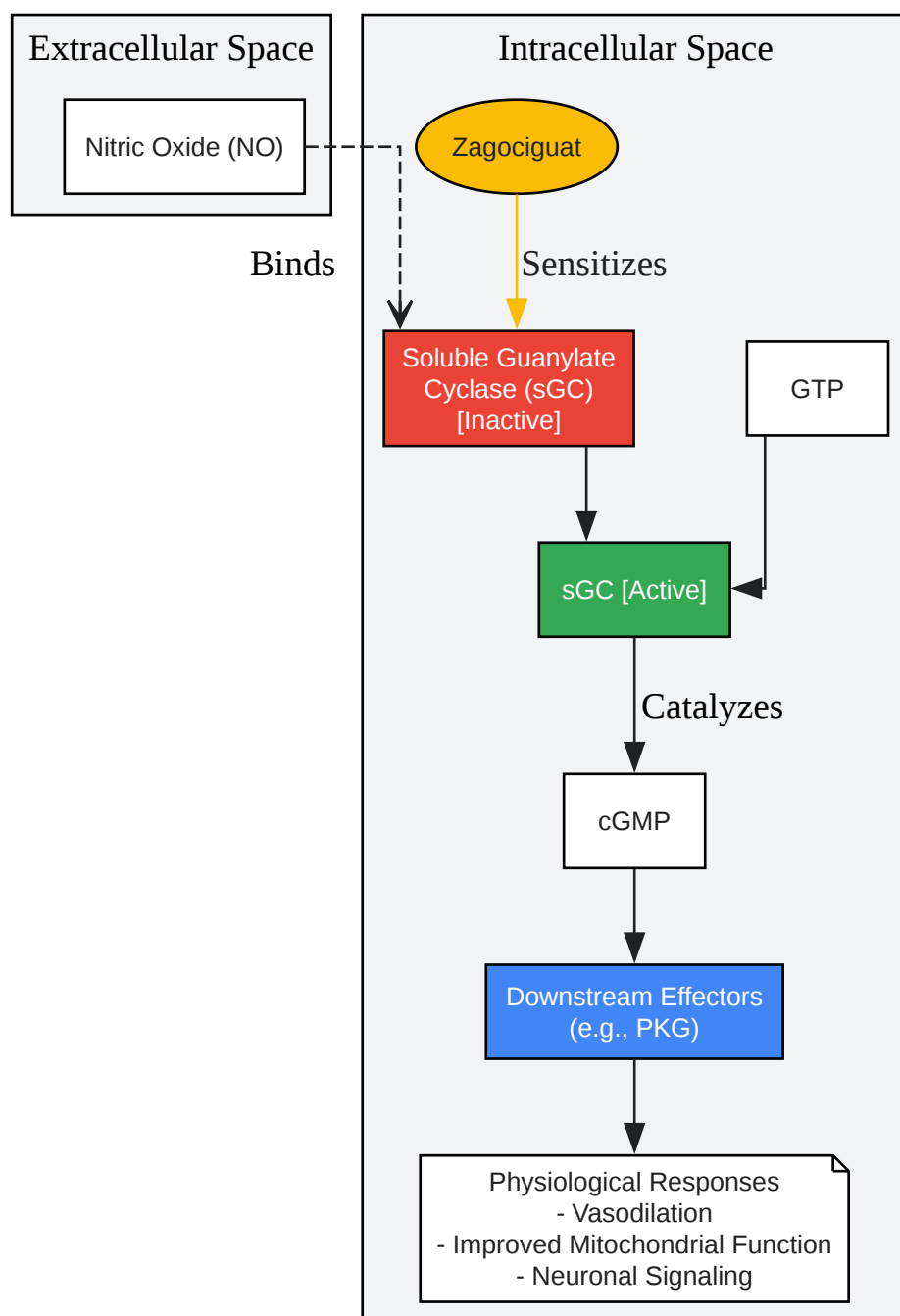
Experimental Protocols

Protocol: Assessment of Touch-Evoked Escape Response in a Zebrafish Larval Model of PMD

This protocol is adapted from methodologies used to assess neuromuscular function in zebrafish models.^[2]

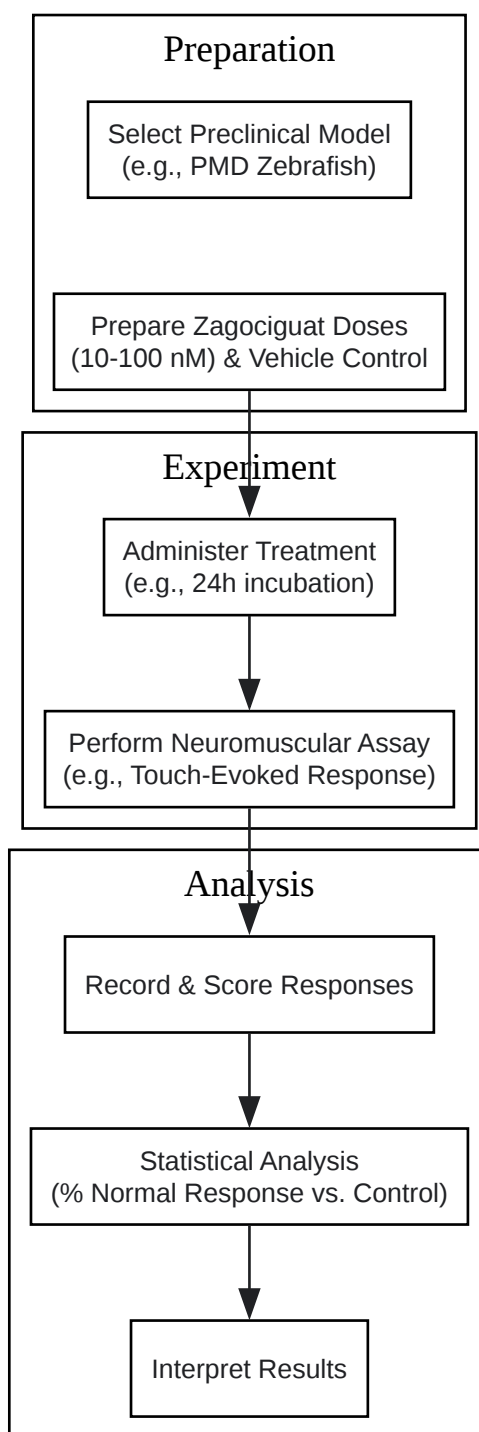
- Animal Model: Use a validated genetic or pharmacologic (e.g., rotenone-treated) zebrafish larva model of primary mitochondrial disease at 5 days post-fertilization (dpf).
- Treatment:
 - Prepare a stock solution of **Zagociguat** in a suitable solvent (e.g., DMSO).
 - Dilute the stock solution in embryo medium to final desired concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control group (e.g., 0.1% DMSO).
 - Treat larvae for a predefined period (e.g., 24 hours) prior to the behavioral assay.
- Behavioral Assay:
 - Place individual larvae in separate wells of a multi-well plate.
 - Allow a 10-minute acclimatization period.
 - Use a fine probe to deliver a light tactile stimulus to the tail of each larva.
 - Record the response using a high-speed camera.
- Data Analysis:
 - Score the response as either "normal" (rapid C-bend and escape) or "impaired" (no response, delayed response, or spastic movement).
 - Calculate the percentage of larvae in each treatment group exhibiting a normal response.
 - Analyze the data using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test) to compare treatment groups to the vehicle control.

Visualizations



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Caption: **Zagociguat**'s mechanism of action on the NO-sGC-cGMP signaling pathway.



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Caption: Workflow for assessing **Zagociguat**'s effect on neuromuscular function.

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